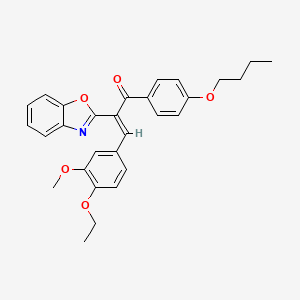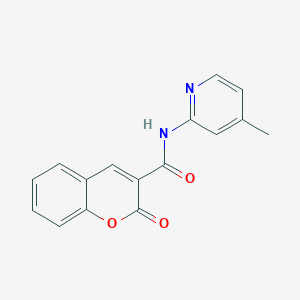![molecular formula C18H19N5OS B12155099 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12155099.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a fascinating member of the 1,2,4-triazole family. Its chemical structure consists of a triazole ring (a five-membered heterocycle containing three nitrogen atoms) with an appended phenyl group and a sulfanyl (thiol) moiety. The systematic name for this compound is 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide . Let’s break down its features:
Triazole Ring: The triazole ring confers interesting properties, making it relevant in various applications.
Phenyl Group: The phenyl group contributes to its aromatic character and influences its reactivity.
Sulfanyl Group: The sulfanyl group (SH) can participate in redox reactions and form coordination complexes.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with N-(2,6-dimethylphenyl)acetamide. The reaction typically occurs under mild conditions, and the product can be isolated through crystallization or chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis often follows similar principles. Optimization focuses on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The sulfanyl group can undergo oxidation to form disulfides.
Substitution: The triazole nitrogen atoms are nucleophilic and can participate in substitution reactions.
Reduction: Reduction of the triazole ring may lead to the corresponding tetrazole.
Oxidation: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkyl halides or acyl chlorides are often used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The primary product of the reaction between the precursor and N-(2,6-dimethylphenyl)acetamide is the target compound itself.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The triazole ring can coordinate with transition metals, making this compound useful in catalytic processes.
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antioxidant Potential: Related compounds with similar triazole motifs have antioxidant properties.
Pharmaceuticals: The compound’s unique structure may inspire drug design.
Materials Science: Its aromatic character makes it relevant for materials applications.
Wirkmechanismus
The exact mechanism remains an active area of research. its potential targets could involve cellular pathways related to oxidative stress, inflammation, or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
While this compound stands out due to its specific substituents, it shares similarities with other triazole-based molecules. Notable analogs include 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (the precursor) and other triazole derivatives .
Eigenschaften
Molekularformel |
C18H19N5OS |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
FPICDABZUMIDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12155022.png)
![N-[4-(butan-2-yl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155023.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155024.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12155037.png)
![3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12155050.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12155059.png)
![4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B12155061.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155063.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12155066.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155087.png)
![2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155095.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155119.png)

